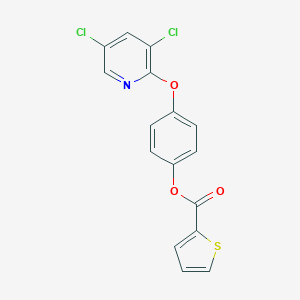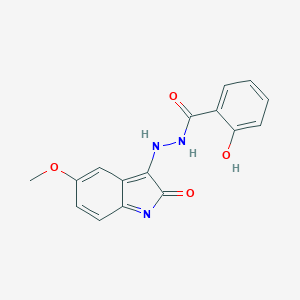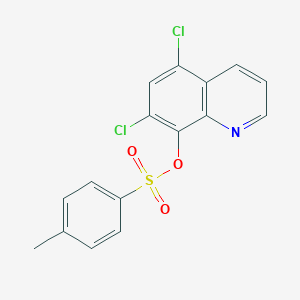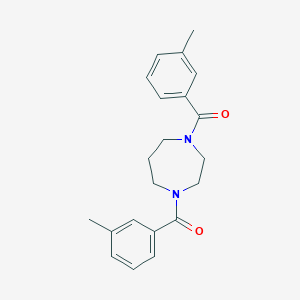![molecular formula C20H21N3O B246380 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to down-regulate the expression of various oncogenes and growth factors.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. The compound has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone. One direction is the development of more efficient and scalable synthesis methods to improve the yield and purity of the compound. Another direction is the elucidation of the compound's mechanism of action and identification of its molecular targets. This could lead to the development of more potent and selective anti-cancer drugs based on this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been achieved by several methods. One of the most commonly used methods involves the condensation reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between 7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazole and benzoyl chloride in the presence of a base such as triethylamine. The yield and purity of the synthesized compound depend on the reaction conditions, such as temperature, time, and solvent used.
Aplicaciones Científicas De Investigación
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H21N3O/c1-14-11-17-18(12-15(14)2)23(20-21-9-6-10-22(17)20)13-19(24)16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Clave InChI |
GFYSCHVSHVFALA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)






![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)